

Using 3-(4-Iodophenoxy)azetidine as a PROTAC linker intermediate

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Compound of Interest

Compound Name: 3-(4-Iodophenoxy)azetidine

CAS No.: 1219948-76-1

Cat. No.: B1441136

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Application Note: High-Fidelity Utilization of **3-(4-Iodophenoxy)azetidine** as a Rigid PROTAC Linker Intermediate

Abstract

The transition from first-generation flexible linkers (PEG/alkyl chains) to rigidified scaffolds is a pivotal trend in targeted protein degradation (TPD).^[1] This guide details the application of **3-(4-Iodophenoxy)azetidine**—a high-value bifunctional intermediate. This scaffold offers a unique balance of conformational restraint and reduced lipophilicity (low LogD) compared to piperidine or phenyl-only analogs. This note provides validated protocols for its synthesis, quality control, and downstream cross-coupling to construct high-affinity PROTAC libraries.

Part 1: Strategic Rationale & Design Logic

The "Linkerology" Challenge

Early PROTACs relied on PEG chains, which often suffer from high conformational entropy (penalty upon binding) and poor permeability. **3-(4-Iodophenoxy)azetidine** addresses three critical design requirements:

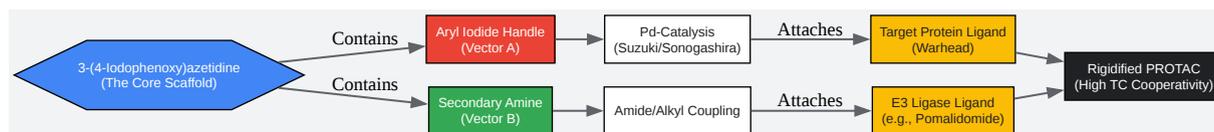
- Entropy Reduction: The azetidine ring and phenoxy ether lock the linker geometry, potentially stabilizing the Ternary Complex (Target-PROTAC-E3).
- Physicochemical Optimization: Azetidines are

-rich, lowering the overall aromatic ring count and improving solubility compared to biphenyl linkers.

- Orthogonal Vectors:
 - Vector A (Aryl Iodide): Ready for Pd-catalyzed cross-coupling (Suzuki/Sonogashira) to attach the Warhead (POI Ligand).
 - Vector B (Azetidine Amine): A nucleophilic handle for amide coupling or alkylation to attach the E3 Ligase Ligand (e.g., Thalidomide/VHL derivatives).

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and functional utility of the scaffold.



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Figure 1: Functional decomposition of the **3-(4-iodophenoxy)azetidine** scaffold showing orthogonal attachment points for modular PROTAC assembly.

Part 2: Synthesis Protocol (Intermediate Preparation)

While this intermediate is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The preferred route is a Mitsunobu Etherification followed by deprotection.

Reagents & Materials

- Starting Material A: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0).[2]
- Starting Material B: 4-Iodophenol (CAS: 540-38-5).

- Reagents: Triphenylphosphine (), Diisopropyl azodicarboxylate (DIAD), Trifluoroacetic acid (TFA).
- Solvent: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Workflow

Step A: Mitsunobu Coupling

- Dissolution: In a flame-dried flask under Argon, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) and 4-Iodophenol (1.1 equiv) in anhydrous THF (0.2 M concentration).
- Phosphine Addition: Add (1.2 equiv) and cool the solution to 0°C.
- Azo Addition (Critical): Add DIAD (1.2 equiv) dropwise over 20 minutes. Note: Rapid addition causes exotherms that promote side reactions.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
- Workup: Quench with water, extract with EtOAc, wash with brine, and dry over .
- Purification: Flash chromatography (Hexane/EtOAc). The product is the N-Boc-protected ether.

Step B: N-Boc Deprotection

- Dissolution: Dissolve the intermediate from Step A in DCM (0.1 M).
- Acidolysis: Add TFA (20% v/v final concentration) at 0°C. Stir at RT for 2 hours.
- Free Basing (Essential for stability): Concentrate the mixture. Redissolve in DCM and wash with saturated or pass through a basic ion-exchange cartridge (e.g., SCX-2) to obtain the free amine.

- Caution: The free amine can degrade if stored in acidic solution for prolonged periods.

Part 3: Downstream Application (PROTAC Assembly)

This section details how to utilize the scaffold to build the final degrader.

Scenario A: Sonogashira Coupling (Rigid Alkyne Linker)

Use this route when a linear, rigid extension is required to reach a deep binding pocket on the Target Protein.

- Reactants: **3-(4-Iodophenoxy)azetidine** (from Part 2) + Terminal Alkyne-functionalized Warhead.
- Catalyst System:

(5 mol%), CuI (10 mol%).
- Base/Solvent:

/ DMF (1:3 ratio).
- Protocol:
 - Degas solvents thoroughly (Oxygen inhibits the reaction).
 - Combine reagents and heat to 60°C for 4 hours.
 - Monitor by LCMS for the disappearance of the aryl iodide peak (M+H ~276 for the core).

Scenario B: Buchwald-Hartwig Amination

Use this route if the Warhead contains a secondary amine, creating an aniline-like linkage.

- Catalyst:

/ XPhos or BrettPhos.

- Base:

or NaOtBu.

- Note: This reaction is sensitive to steric hindrance on the azetidine ring; ensure the iodine is the primary reactive site.

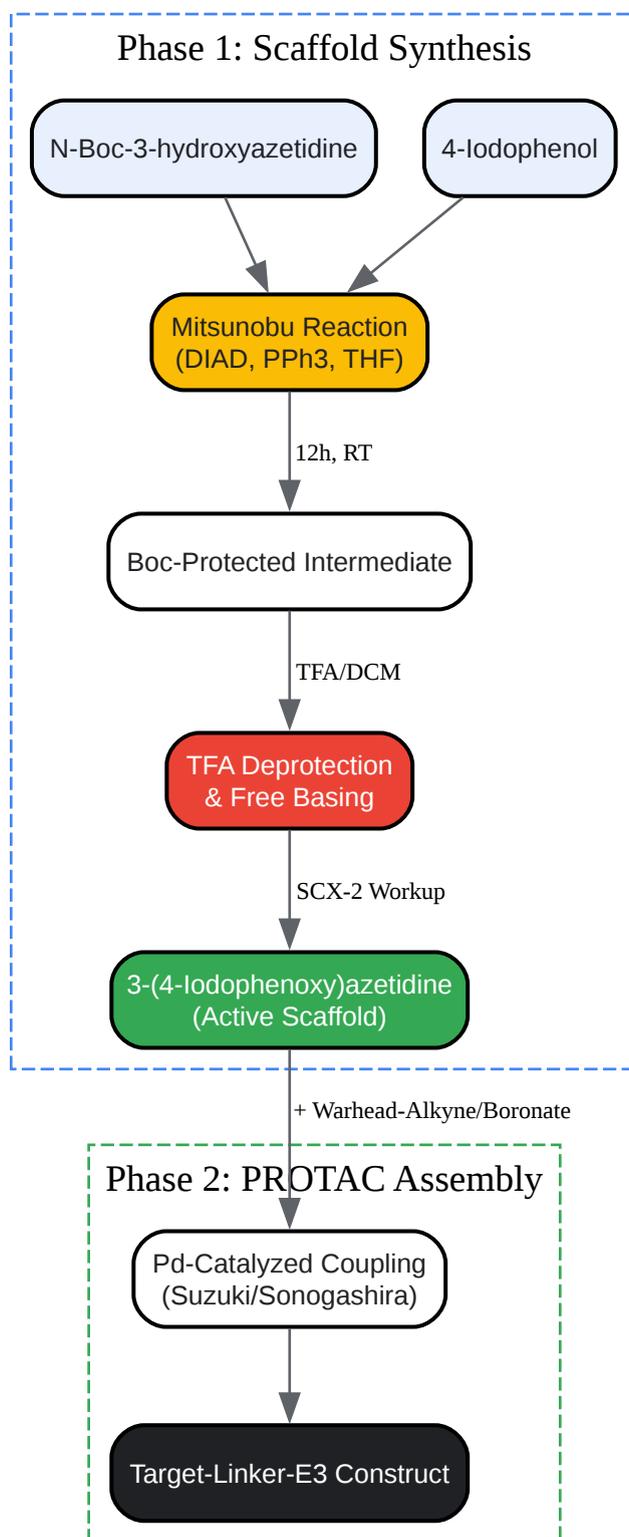
Part 4: Quality Control & Characterization

To ensure the integrity of the linker before complex assembly, verify the following parameters.

Parameter	Specification	Method	Diagnostic Signal
Purity	>95%	HPLC (254 nm)	Single peak, no residual phenol.
Identity	Proton NMR	¹ H NMR (DMSO-d ₆)	Azetidine: 3.5-4.0 ppm (m, 4H). Methine: 4.9 ppm (m, 1H, ether attachment). Aromatic: 7.6 ppm (d, 2H, adjacent to I).
Mass	M+H	LC-MS (ESI+)	Expected m/z: ~276.0 (Free base).
Stability	No oxidation	Visual/LCMS	Clear oil/solid. Yellowing indicates amine oxidation.

Part 5: Experimental Workflow Visualization

The following diagram summarizes the operational workflow from raw materials to the functionalized PROTAC precursor.



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Figure 2: Operational workflow for the synthesis and utilization of the azetidine linker.

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